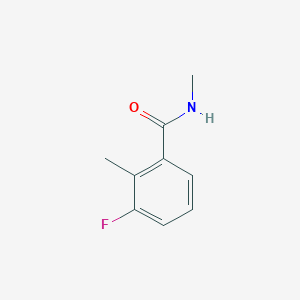

3-fluoro-N,2-dimethylbenzamide

Description

General Context of Benzamide (B126) Scaffolds in Advanced Organic Synthesis

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai This structural motif serves as a versatile scaffold in organic synthesis, providing a foundation for the construction of more complex molecules. ontosight.ai The reactivity of the benzamide core can be readily modulated through the introduction of various substituents on the aromatic ring and the amide nitrogen. ontosight.ai Synthetic chemists often employ multi-step protocols to construct benzamide derivatives, utilizing a range of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the resulting compounds. ontosight.ai The strategic functionalization of the benzamide scaffold has led to the development of compounds with a wide array of applications. nih.govresearchgate.net

Strategic Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in modern organic and medicinal chemistry. mdpi.comacs.orgnih.gov Fluorine, being the most electronegative element, imparts unique properties to organic molecules. acs.org Its small van der Waals radius, similar to that of a hydrogen atom, allows it to be incorporated into molecules with minimal steric hindrance. acs.org

Overview of Academic Research on 3-Fluoro-N,2-dimethylbenzamide and Related Structures

Academic research on this compound and its structural analogs focuses on their synthesis and chemical properties. The compound, with the CAS number 634924-03-1, has a molecular formula of C9H10FNO and a molecular weight of 167.18 g/mol . a2bchem.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 634924-03-1 | a2bchem.com |

| Molecular Formula | C9H10FNO | a2bchem.com |

| Molecular Weight | 167.18 g/mol | a2bchem.com |

The synthesis of N-substituted benzamide derivatives, a class to which this compound belongs, typically involves the reaction of a corresponding acyl chloride with an appropriate amine in the presence of a base. rsc.org Variations of this method, including microwave-assisted organic synthesis, have been developed to improve efficiency and yield. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

3-fluoro-N,2-dimethylbenzamide |

InChI |

InChI=1S/C9H10FNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) |

InChI Key |

GWJGGOZDIURQHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro N,2 Dimethylbenzamide and Precursor Molecules

Retrosynthetic Analysis of the 3-Fluoro-N,2-dimethylbenzamide Scaffold

A retrosynthetic analysis of this compound reveals logical bond disconnections that lead to readily available starting materials.

Disconnection Strategies for Amide Bond Formation

The most apparent retrosynthetic disconnection is that of the amide bond. This cleavage points to two primary precursor molecules: 3-fluoro-2-methylbenzoic acid and dimethylamine (B145610). This strategy is a cornerstone of benzamide (B126) synthesis, relying on the coupling of a carboxylic acid or its activated derivative with an amine. luxembourg-bio.com

Strategic Introduction of Fluoro and Dimethylamide Moieties

The introduction of the fluorine atom and the dimethylamide group are critical steps in the synthesis. The fluorine can be incorporated early in the synthesis, starting with a fluorinated precursor like 3-fluoro-2-methylbenzoic acid. ossila.comsigmaaldrich.com The dimethylamide group is typically introduced in the final amidation step. The strategic placement of the fluorine atom at the 3-position and the methyl group at the 2-position on the benzene (B151609) ring influences the molecule's electronic properties and reactivity.

Direct Amidation Protocols for Benzamide Synthesis

Several direct amidation protocols can be employed for the synthesis of this compound, each with its own set of advantages.

Amide Coupling Reactions via Carboxylic Acid Activation

A common and effective method for forming the amide bond is through the activation of the carboxylic acid group of 3-fluoro-2-methylbenzoic acid. This can be achieved using a variety of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the reaction. luxembourg-bio.comgoogle.com Other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective for this transformation. google.com Borate esters, such as B(OCH2CF3)3, have also been shown to be effective for the direct amidation of benzoic acids with amines. acs.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Name | Abbreviation | Byproducts |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble urea (B33335) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Tetramethylurea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) |

Reactions Involving Acyl Halides and Dimethylamine Equivalents

An alternative to carboxylic acid activation is the conversion of 3-fluoro-2-methylbenzoic acid to its corresponding acyl halide, most commonly the acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. researchgate.net The resulting 3-fluoro-2-methylbenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with dimethylamine to yield the final product, this compound. rsc.org This method is often high-yielding and straightforward. rsc.org

Table 2: Chlorinating Agents for Acyl Chloride Formation

| Reagent | Formula | Key Features |

| Thionyl Chloride | SOCl₂ | Gaseous byproducts (SO₂ and HCl) are easily removed. |

| Oxalyl Chloride | (COCl)₂ | Reaction can be performed under milder conditions. |

Solvent-Free and One-Pot Synthetic Approaches

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. Solvent-free and one-pot procedures for benzamide synthesis have emerged as attractive alternatives. tandfonline.comeurjchem.com Microwave-assisted synthesis has been shown to accelerate the reaction between anilines and acid chlorides in the absence of a solvent, often leading to high yields in short reaction times. niscair.res.in One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of reduced waste, time, and resources. sioc-journal.cn For instance, a one-pot method could involve the in-situ formation of the acyl chloride from the carboxylic acid, followed by the immediate addition of dimethylamine.

Directed Aromatic Functionalization Routes

Directed aromatic functionalization provides a powerful toolbox for the regioselective synthesis of substituted benzamides. These methods utilize a directing group to activate and guide a reagent to a specific position on the aromatic ring, typically the ortho position.

C-H Functionalization Strategies in Benzamide Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. For the synthesis of benzamides, transition-metal-catalyzed C-H activation is a prominent method. Catalysts based on palladium, rhodium, and cobalt have been successfully employed for the ortho-alkylation and arylation of benzamides. electronicsandbooks.comwikipedia.org

For instance, cobalt-catalyzed ortho-C−H methylation of benzamides using inexpensive organoaluminum reagents has been reported. electronicsandbooks.com This method demonstrates monoselectivity, which is a significant advantage over other methylation techniques. In the context of synthesizing a precursor for this compound, a related reaction involves the cobalt-catalyzed methylation of 3-fluorobenzamide (B1676559), which occurs at the ortho-position to the fluorine atom, indicating that a more acidic C-H bond is more reactive. electronicsandbooks.com

Ruthenium(II) complexes have also proven effective for the selective ortho-C–H arylation of N,N-dialkyl benzamides with boronic acids. This approach, which relies on weak O-coordination, offers an alternative to traditional directed ortho-metalation (DoM) strategies, avoiding the need for cryogenic conditions and strong bases.

Ortho-Directed Metallation and Acylation Reactions

Directed ortho-metalation (DoM) is a classic and powerful strategy for the functionalization of aromatic compounds. The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. This intermediate can then be quenched with a variety of electrophiles. The N,N-dialkylcarboxamido group (-CONR₂) is a potent DMG.

The ortho-lithiation of N,N-diethylbenzamide with sec-butyllithium (B1581126) (sec-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, followed by quenching with an electrophile, provides a general route to ortho-substituted benzamides. A similar strategy can be envisioned for N,2-dimethylbenzamide. The lithiation would occur at the 6-position, directed by the amide group.

A plausible synthetic sequence starting from a pre-fluorinated benzamide could involve the ortho-methylation of a 3-fluorobenzamide derivative. For example, a cobalt-catalyzed methylation of 3-fluorobenzamide has been shown to yield the 2-methylated product. electronicsandbooks.com

Halogenation and Fluoro-Introduction Methodologies

The introduction of a fluorine atom onto the benzamide scaffold can be accomplished either through direct fluorination of a pre-formed benzamide or by constructing the benzamide from a fluorinated precursor.

Regioselective Fluorination Techniques

Direct regioselective fluorination of aromatic C-H bonds is a challenging but highly desirable transformation. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for this purpose. The regioselectivity is often governed by the electronic properties of the substituents on the aromatic ring.

A potential route to this compound could involve the direct fluorination of N,2-dimethylbenzamide. However, controlling the regioselectivity to favor the 3-position would be a significant challenge due to the directing effects of the methyl and amide groups.

A more reliable method for introducing the fluorine atom at the desired position is through the Sandmeyer or Balz-Schiemann reactions, starting from an amino-substituted precursor. The Balz-Schiemann reaction, in particular, is a well-established method for the synthesis of aryl fluorides from primary aromatic amines via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.orgnumberanalytics.comscientificupdate.com

A plausible synthetic pathway would be:

Nitration: Nitration of 2-methylbenzoic acid to yield 2-methyl-3-nitrobenzoic acid. This can be achieved by treating 2-methylbenzoyl chloride with a nitrating mixture of nitric acid and sulfuric acid. Alternatively, oxidation of 3-nitro-o-xylene can also produce 2-methyl-3-nitrobenzoic acid. chemicalbook.comgoogle.com

Amidation: Conversion of 2-methyl-3-nitrobenzoic acid to N,2-dimethyl-3-nitrobenzamide. This can be accomplished by first converting the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride, followed by reaction with dimethylamine.

Reduction: Reduction of the nitro group of N,2-dimethyl-3-nitrobenzamide to an amino group to form 3-amino-N,2-dimethylbenzamide. This is typically carried out using standard reducing agents like hydrogen gas with a palladium catalyst.

Fluorination: Conversion of the amino group to a fluoro group via the Balz-Schiemann reaction. This involves diazotization of 3-amino-N,2-dimethylbenzamide with a nitrite (B80452) source in the presence of fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt, which upon thermal decomposition yields this compound. wikipedia.orgnumberanalytics.comscientificupdate.com

Table 1: Key Intermediates and Reagents for the Synthesis of this compound via the Balz-Schiemann Reaction

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2-Methylbenzoic Acid | HNO₃, H₂SO₄ | 2-Methyl-3-nitrobenzoic acid |

| 2 | 2-Methyl-3-nitrobenzoic acid | SOCl₂, (CH₃)₂NH | N,2-Dimethyl-3-nitrobenzamide |

| 3 | N,2-Dimethyl-3-nitrobenzamide | H₂, Pd/C | 3-Amino-N,2-dimethylbenzamide |

| 4 | 3-Amino-N,2-dimethylbenzamide | NaNO₂, HBF₄ | This compound |

Introduction of Halogen Precursors for Subsequent Transformations

An alternative to direct fluorination is the introduction of another halogen, typically bromine or iodine, which can then be converted to a fluorine atom through a halogen exchange reaction (e.g., using KF).

A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This method involves the formation of an intermediate benzoxazinedione, followed by aminolysis with methylamine (B109427) and subsequent halogenation with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn While this provides a route to halogenated precursors, the regiochemistry (halogenation at the 5-position) is not suitable for the synthesis of the 3-fluoro target.

A more relevant approach would involve the synthesis of a 3-halo-N,2-dimethylbenzamide. For example, starting from 3-bromo-2-methylbenzoic acid, one could perform an amidation reaction to get 3-bromo-N,2-dimethylbenzamide. Subsequent nucleophilic aromatic substitution with a fluoride (B91410) source could potentially yield the desired product, although this reaction is generally challenging on unactivated aromatic rings.

Mechanistic Investigations of Reactions Involving 3 Fluoro N,2 Dimethylbenzamide

Elucidation of Amide Bond Formation Mechanisms

The synthesis of 3-fluoro-N,2-dimethylbenzamide from its constituent carboxylic acid, 3-fluoro-2-methylbenzoic acid, and dimethylamine (B145610) typically proceeds via activation of the carboxyl group. A common and well-understood pathway involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comchemistrysteps.com

The mechanism, illustrated with a generic carbodiimide (RN=C=NR), involves several key steps:

Activation of Carboxylic Acid : The carboxylic acid (3-fluoro-2-methylbenzoic acid) adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. thermofisher.com This step is crucial as it converts the hydroxyl group of the acid into a good leaving group. chemistrysteps.com

Nucleophilic Attack : The amine (dimethylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed, which subsequently collapses.

Amide Bond Formation and Byproduct Release : The collapse of the intermediate leads to the formation of the desired amide bond in this compound and the release of a urea (B33335) byproduct (e.g., dicyclohexylurea). chemistrysteps.com

The O-acylisourea intermediate is known to be unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side reaction. nih.gov To improve reaction efficiency and suppress this side reaction, additives like N-hydroxysuccinimide (NHS) are often employed. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less prone to rearrangement but still highly reactive towards the amine nucleophile. creative-proteomics.comthermofisher.com

| Step | Description | Intermediate |

| 1 | Protonation of carbodiimide by 3-fluoro-2-methylbenzoic acid. | Protonated Carbodiimide |

| 2 | Nucleophilic attack by the carboxylate on the activated carbodiimide. | O-acylisourea |

| 3 | Nucleophilic attack by dimethylamine on the O-acylisourea carbonyl. | Tetrahedral Intermediate |

| 4 | Collapse of the intermediate to form the amide and a urea byproduct. | This compound |

Studies on Aromatic Electrophilic and Nucleophilic Substitution Pathways

The substitution pattern on the aromatic ring of this compound dictates the regiochemical outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The mechanism of EAS proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as the Wheland intermediate. lumenlearning.com The regioselectivity is determined by the combined directing effects of the three substituents on the ring:

2-Methyl (-CH₃) : An activating, ortho, para-directing group.

3-Fluoro (-F) : A deactivating, ortho, para-directing group.

1-N,N-dimethylcarboxamide (-CON(CH₃)₂) : A deactivating, meta-directing group.

Considering these effects, the positions available for substitution are C4, C5, and C6. The directing influences are as follows:

C4-position : para to the -CH₃ group and ortho to the -F group. Both direct an incoming electrophile to this position.

C5-position : meta to both the -CH₃ and -F groups, but meta to the -CON(CH₃)₂ group. This position is favored by the amide director.

C6-position : ortho to the -CH₃ group. However, this position is sterically hindered by the adjacent bulky N,N-dimethylcarboxamide group.

Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions. Studies on the regioselective nitration of related 3-fluoro-2-substituted benzoic acids have shown that nitration can be directed to the C4 position under specific conditions. ossila.com The precise outcome for this compound would depend on the specific electrophile and reaction conditions, which influence the balance between electronic and steric factors.

Nucleophilic Aromatic Substitution (SₙAr) : The SₙAr mechanism typically requires a good leaving group (like fluorine) and strong electron-withdrawing groups positioned ortho or para to it. mdpi.com In this compound, the fluorine atom at C3 does not have such activating groups in the required positions. The methyl group is electron-donating, and the amide group is only moderately deactivating and is meta to the fluorine.

Consequently, SₙAr reactions on this compound are generally unfavorable. For a nucleophile to displace the fluoride (B91410), the aromatic ring would need to be further activated, for example, by introducing a strong electron-withdrawing group like a nitro group at the C4 or C6 position via an initial EAS reaction. In such a scenario, the reaction would proceed via a negatively charged Meisenheimer intermediate. nih.gov An alternative pathway could involve the reaction with highly reactive organometallic reagents, which have been shown to displace fluoro or methoxy (B1213986) groups ortho to a carboxylate without the need for strong activating groups. researchgate.net

Mechanistic Insights into C-H Activation and Carbon-Carbon Bond Formation

Transition-metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon bonds directly from C-H bonds. rsc.org The N,N-dimethylamide group in this compound can act as an effective directing group for ortho-C-H activation. Cobalt-catalyzed C-H activation and annulation reactions of benzamides provide a well-studied mechanistic framework. nih.gov

A plausible mechanism for the reaction of this compound with an alkyne, catalyzed by a Cobalt(II) species, is as follows:

Coordination and Deprotonation : The benzamide (B126) coordinates to the cobalt center. In the presence of a base, a concerted metalation-deprotonation (CMD) event occurs. The amide group directs the catalyst to activate the C-H bond at the C6 position, forming a five-membered cobaltacycle intermediate. nih.govresearchgate.net

Alkyne Insertion : The alkyne coordinates to the cobalt center and subsequently inserts into the Co-C bond of the cobaltacycle. This step expands the ring to a seven-membered intermediate.

Reductive Elimination : The seven-membered cobaltacycle undergoes reductive elimination, forming the new C-C and C-N bonds of the final isoquinolinone product and regenerating a reduced cobalt species.

Catalyst Regeneration : An oxidant, often added to the reaction, re-oxidizes the cobalt catalyst to its active state to complete the catalytic cycle. nih.gov

The substituents on the benzamide ring can influence the rate and selectivity of this process. The electron-donating methyl group at C2 may enhance the reactivity of the ortho C-H bond, while the fluorine at C3 could have electronic effects on the stability of the intermediates.

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is fundamental to directing the reaction pathway and achieving high efficiency.

| Reaction Type | Reagent/Catalyst | Role in Mechanism |

| Amide Bond Formation | EDC or DCC | Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine. creative-proteomics.comchemistrysteps.com |

| N-hydroxysuccinimide (NHS) | Acts as an additive to form a more stable active ester, minimizing side reactions and improving coupling efficiency. thermofisher.com | |

| C-H Activation/Annulation | Co(acac)₂·2H₂O | The active catalyst precursor that facilitates the cleavage of the C-H bond and formation of the key cobaltacycle intermediate. nih.gov |

| AgNO₃ (Oxidant) | Regenerates the active Co(II) or Co(III) catalytic species from the Co(I) formed after reductive elimination. nih.gov | |

| KOAc (Base) | Acts as a base in the concerted metalation-deprotonation step, assisting in the C-H bond cleavage. nih.gov |

Influence of Solvent Systems on Reaction Mechanisms and Kinetics

The solvent plays a critical role in chemical reactions by solvating reactants, intermediates, and transition states, which can significantly impact reaction rates and selectivity.

For Amide Bond Formation : Amide coupling reactions are typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂). ucl.ac.uk These solvents are effective at dissolving the reactants and intermediates. Protic solvents are generally avoided as they can react with the highly reactive O-acylisourea intermediate, leading to hydrolysis and reducing the yield. acs.org The choice of solvent can influence the rate of reaction; for instance, deep eutectic solvents have been shown to enhance the rate of amide bond formation by lowering the activation entropies of the reaction. rsc.org

For C-H Activation : In cobalt-catalyzed C-H activation reactions, solvents can have a profound effect. For the annulation of benzamides with alkynes, 2,2,2-trifluoroethanol (B45653) (TFE) has been identified as an effective solvent. nih.gov TFE's properties, such as its high polarity and ability to form hydrogen bonds, may help to stabilize the charged intermediates and transition states involved in the catalytic cycle, thereby accelerating the reaction. The solvent's coordinating ability can also influence the reactivity of the metal catalyst itself. The use of greener solvents, such as water or bio-based alternatives, is an area of ongoing research to make these synthetic protocols more sustainable. nsf.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic nature of molecules like 3-fluoro-N,2-dimethylbenzamide. These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized molecular geometry.

For a substituted benzamide (B126), calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G* or larger to define the atomic orbitals. nih.gov The output provides precise data on bond lengths, bond angles, and dihedral angles. A key structural feature of N,N-disubstituted benzamides is the torsional angle between the plane of the phenyl ring and the amide group, which is influenced by steric hindrance from ortho-substituents. nih.gov For this compound, the ortho-methyl group would be expected to cause significant non-planarity.

Electronic properties derived from these calculations offer insights into the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov Other calculated properties include the molecular dipole moment, which influences solubility and interactions with polar solvents, and the distribution of partial atomic charges, which highlights sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Substituted Benzamide This table presents typical data obtained from DFT calculations for molecules analogous to this compound and is for illustrative purposes.

| Calculated Property | Exemplary Value/Description |

|---|---|

| Optimized Geometry | |

| C=O Bond Length | ~1.23 Å |

| Amide C-N Bond Length | ~1.36 Å |

| Aryl-C(O) Torsional Angle | 40-60° (non-planar due to ortho-methyl) |

| Electronic Properties | |

| HOMO Energy | -6.5 eV to -7.5 eV |

| LUMO Energy | -0.5 eV to -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV to 6.5 eV |

| Dipole Moment | 3.0 - 4.5 Debye |

Conformational Analysis and Potential Energy Surface Mapping

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis is the study of these different arrangements and the energy associated with them. For this compound, the most significant conformational flexibility arises from rotation around two primary single bonds: the aryl–C(O) bond and the C(O)–N bond. nih.govcdnsciencepub.com

A Potential Energy Surface (PES) is a conceptual map that plots the potential energy of a molecule as a function of its geometry. researchgate.net To perform a conformational analysis, a two-dimensional PES can be generated by systematically rotating the dihedral angles of the aryl–C(O) and C(O)–N bonds and calculating the molecule's energy at each point using quantum mechanical or molecular mechanics methods. nih.gov

The resulting map reveals energy minima, which correspond to stable, low-energy conformers, and saddle points, which represent the transition states or energy barriers between these conformers. researchgate.net For N,N-dimethylbenzamides, the barrier to rotation around the C(O)–N bond is significant due to the partial double bond character of the amide linkage, often allowing for the observation of distinct N-methyl groups by NMR at low temperatures. researchgate.net The presence of the ortho-methyl group in this compound would heavily influence the preferred rotational angle of the phenyl ring, favoring conformations that minimize steric clash. nih.gov

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic displacement. nih.gov These calculations yield the frequencies and intensities of the vibrational modes of the molecule. The results can be compared directly with experimental FT-IR and FT-Raman spectra to aid in the assignment of specific absorption bands to the stretching, bending, and torsional motions of functional groups, such as the C=O stretch of the amide, C-F stretch, and various vibrations of the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) and spin-spin coupling constants (J) can also be computed. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to calculate the magnetic shielding at each nucleus, which is then converted into a chemical shift value. researchgate.net These predictions can help assign peaks in experimental ¹H and ¹³C NMR spectra and can be particularly useful for complex structures or for distinguishing between different isomers or conformers. acs.orgresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table shows representative predicted values based on the functional groups present and is for illustrative purposes.

| Spectroscopy Type | Functional Group | Predicted Signature |

|---|---|---|

| IR Spectroscopy | Amide C=O stretch | 1640-1670 cm⁻¹ |

| Aromatic C=C stretch | 1580-1610 cm⁻¹ | |

| C-F stretch | 1200-1280 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (H) | δ 7.0-7.6 ppm |

| N-Methyl Protons (CH₃) | δ 2.9-3.1 ppm (may show two signals at low temp) | |

| Aryl-Methyl Protons (CH₃) | δ 2.2-2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 168-172 ppm |

| Aromatic Carbons (C) | δ 115-140 ppm |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of how chemical reactions occur at a molecular level. By modeling a reaction pathway, chemists can identify intermediates, locate transition state structures, and calculate activation energies, providing a deeper understanding of reaction kinetics and mechanisms. researchgate.net

For this compound, a relevant reaction to model would be its synthesis or hydrolysis. For example, modeling the amide bond formation from 3-fluoro-2-methylbenzoic acid and dimethylamine (B145610) would involve:

Defining the geometries of the reactants, any reagents or catalysts, and the final products.

Proposing a plausible sequence of steps, including the formation of any tetrahedral intermediates.

Using quantum chemical methods to find the lowest energy path connecting reactants to products. This involves locating the geometry of the transition state for each step—the maximum energy point along the reaction coordinate. nih.gov

Calculating the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.

Such models can clarify the role of catalysts, explain regioselectivity, and predict the feasibility of a reaction under different conditions. researchgate.net

In Silico Retrosynthetic Planning and Route Optimization

In silico (computer-based) retrosynthesis is an emerging area that uses algorithms to propose synthetic pathways for a target molecule. These programs work by breaking down the target into simpler, commercially available precursors through a series of "disconnections" that correspond to known chemical reactions.

For this compound, the most logical retrosynthetic disconnections are:

Amide Bond Disconnection: This is the most common and straightforward approach, breaking the C(O)-N bond to yield 3-fluoro-2-methylbenzoic acid and dimethylamine. This suggests a synthesis via standard amide coupling reaction. rsc.org

Aryl-Carbonyl Disconnection: Breaking the bond between the phenyl ring and the carbonyl group, leading to a fluorotoluene derivative and an N,N-dimethylcarbamoyl synthon.

C-F or C-Methyl Bond Disconnection: These disconnections would correspond to reactions like fluorination or methylation of a benzamide precursor.

Once several potential routes are proposed, computational chemistry can be used for route optimization. By calculating the reaction energies and activation barriers for each step in the competing pathways, a chemist can theoretically assess the efficiency and potential yield of each route. This allows for the selection of the most promising synthetic strategy before committing resources in the laboratory, saving time and materials.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For 3-fluoro-N,2-dimethylbenzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

High-field NMR analysis offers superior signal dispersion and sensitivity, which is critical for the unambiguous assignment of all proton, carbon, and fluorine signals in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the fluorine and methyl substituents. Two separate singlets would be anticipated for the N-methyl and the C2-aryl-methyl groups. Due to hindered rotation around the amide C-N bond, the N-methyl protons may appear as two distinct singlets at lower temperatures.

¹³C NMR: The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) in the downfield region (typically ~168-171 ppm), six distinct signals for the aromatic carbons (with their chemical shifts influenced by the fluorine substituent), and signals for the two methyl carbons (N-CH₃ and Aryl-CH₃). The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling), which provides further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool. icpms.cz The ¹⁹F nucleus has 100% natural abundance and high sensitivity, yielding sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il The spectrum for this compound would show a single resonance for the fluorine atom at the C3 position. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). wikipedia.org Furthermore, this fluorine atom will couple with nearby protons (especially the protons at C2-CH₃, H4, and H2), resulting in a complex multiplet structure in both the ¹⁹F and ¹⁹H spectra. This phenomenon, known as through-space coupling, can be observed between atoms in close spatial proximity, regardless of the number of bonds separating them, and can help to confirm the conformation of the molecule. acs.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: Specific experimental data is not available in the cited sources. The following are predicted values based on established principles of NMR spectroscopy.)

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic CH | ¹H NMR | ~7.0 - 7.5 | m | Three distinct multiplet signals for H4, H5, H6. |

| N-CH₃ | ¹H NMR | ~2.9 - 3.1 | s | May appear as two singlets at low temperature. |

| Aryl-CH₃ | ¹H NMR | ~2.3 - 2.5 | s (or d) | May show a small doublet due to coupling with fluorine (⁴JHF). |

| C=O | ¹³C NMR | ~168 - 171 | s (or d) | May show a small doublet due to coupling with fluorine. |

| Aromatic C-F | ¹³C NMR | ~158 - 162 | d | Large one-bond C-F coupling constant (¹JCF). |

| Aromatic C-H / C-C | ¹³C NMR | ~115 - 140 | d | Signals will show characteristic C-F coupling constants. |

| N-CH₃ | ¹³C NMR | ~35 - 39 | q | |

| Aryl-CH₃ | ¹³C NMR | ~15 - 20 | q |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are required to piece the puzzle together and confirm the exact connectivity. youtube.comcolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu This allows for the unambiguous assignment of each protonated carbon atom by linking the ¹H and ¹³C spectra. For example, it would show a cross-peak between the N-methyl proton signal and the N-methyl carbon signal.

Correlations from the N-methyl protons to the carbonyl carbon (C=O).

Correlations from the aryl-methyl protons (at C2) to the aromatic carbons C1, C2, and C3.

Correlations from the aromatic protons (H4, H5, H6) to various aromatic carbons, confirming the substitution pattern.

NMR spectroscopy is not only for final product characterization but also serves as a powerful tool for monitoring the progress of a chemical reaction in real-time. During the synthesis of this compound, one could take aliquots from the reaction mixture at different time points and analyze them by ¹H or ¹⁹F NMR. This would allow for the observation of the disappearance of starting material signals and the concurrent appearance and increase of the product's characteristic signals, thereby determining reaction completion and identifying any potential intermediates or byproducts.

Furthermore, specialized NMR experiments can provide mechanistic insights. For instance, kinetic studies using NMR can determine reaction rates, and isotopic labeling studies can trace the path of atoms through a reaction mechanism. In related benzamide (B126) syntheses, NMR has been used to measure kinetic isotope effects (KIE), providing crucial evidence for C-H bond activation steps in catalytic cycles. ecust.edu.cn

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₉H₁₀FNO. The experimentally measured mass would be compared to the theoretical exact mass, with a match providing strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry is a hybrid technique that separates components of a mixture (GC) and then provides mass spectra for each component (MS). It is invaluable for assessing the purity of a synthesized sample of this compound. The retention time from the GC provides a characteristic value for the compound under specific chromatographic conditions. The mass spectrometer then provides a fragmentation pattern. For benzamides, common fragmentation pathways include the alpha-cleavage of the N-alkyl groups and the cleavage of the amide bond, which would lead to characteristic fragment ions that help confirm the structure.

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases, extensive research on closely related fluorinated and N-substituted benzamides allows for a well-founded extrapolation of its expected structural characteristics. Studies on isomeric fluorobenzamides and other substituted benzamides provide a robust framework for understanding the subtle interplay of forces that dictate its solid-state architecture. iucr.orgmdpi.comiisermohali.ac.in

The conformation of this compound is largely determined by the rotational barrier around the C(aryl)-C(amide) bond and the orientation of the N,2-dimethylamide group. In related N-methylbenzamides, the amide group is often twisted out of the plane of the phenyl ring due to steric hindrance between the ortho-methyl group and the substituents on the amide nitrogen. acs.org For N-methylbenzamide itself, ab initio calculations show a potential energy minimum when the C-C-C=O dihedral angle is approximately ±28°, with a rotational barrier at 90° of about 2.80 kcal/mol. acs.org The presence of the ortho-methyl group in this compound would enforce a non-planar conformation.

In a structural study of ortho-, meta-, and para-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide, the meta-fluorinated isomer (m-FPhB) was found to have a nearly planar structure, with the dihedral angle between the fluorinated phenyl ring and the central amide moiety being just 1.651(1)°. mdpi.com This planarity is facilitated by the lack of ortho-substituents. In contrast, for this compound, the ortho-methyl group would sterically clash with the amide group, forcing the phenyl ring and the amide plane into a significantly non-planar arrangement to relieve this strain. This twisting is a common feature in ortho-substituted benzamides.

The solid-state packing of this compound would be governed by a combination of weak intermolecular interactions, as it lacks a traditional hydrogen bond donor like an N-H group. The key interactions expected are:

C-H···O Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor. It would likely participate in weak C-H···O interactions with aromatic C-H groups or methyl C-H groups from neighboring molecules, a common motif in the crystal packing of benzamides. acs.org

Interactions Involving Fluorine: The fluorine atom at the 3-position can engage in several types of weak interactions. Studies on fluorinated benzamides have identified the prevalence of C-H···F interactions, which act as significant structure-directing synthons. iucr.orgmdpi.comiucr.org Halogen bonding (C-F···O or C-F···π) is also a possibility. In the crystal structure of m-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide, the fluorine atom participates in weak C-H···F intermolecular hydrogen bonds. mdpi.com The ability of organic fluorine to alter crystal packing, even in the presence of stronger interactions, is well-documented. iisermohali.ac.in

The specific crystal packing arrangement of this compound remains undetermined. However, based on analogous compounds, molecules would likely form layers or ribbons stabilized by the aforementioned intermolecular forces. mdpi.comnih.gov

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-known phenomenon in benzamide derivatives, famously first described for benzamide itself by Wöhler and Liebig. acs.orgrsc.org The existence of polymorphism in this compound is plausible. Different crystallization conditions could lead to polymorphs with varying conformations (e.g., different dihedral angles between the ring and amide group) and distinct supramolecular synthons, resulting in different packing arrangements and physical properties. Studies on other substituted benzamides have demonstrated how subtle changes in substituents can lead to different polymorphic outcomes. acs.orgresearchgate.netdiva-portal.org

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. While a specific spectrum for this compound is not available, data from analogous structures provide expected frequency ranges. rsc.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide Carbonyl | C=O Stretch | ~1630 - 1670 | Strong |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium-Strong |

| C-N Bond | C-N Stretch | ~1380 - 1420 | Medium |

| C-F Bond | C-F Stretch | ~1100 - 1250 | Strong |

| Aliphatic C-H | C-H Stretch (Methyl) | ~2850 - 3000 | Medium-Weak |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 | Weak |

Table based on general spectroscopic data for substituted benzamides.

The most prominent peak would be the strong C=O stretching vibration of the tertiary amide, typically found in the 1630-1670 cm⁻¹ region. For comparison, the C=O stretch in 2-chloro-N,N-dimethylbenzamide is observed around 1630-1650 cm⁻¹. The C-F stretching vibration is also expected to be a strong, characteristic band. The precise positions of these bands are sensitive to the electronic environment, including the effects of the ortho-methyl and meta-fluoro substituents.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical techniques such as cyclic voltammetry (CV) can be used to probe the redox properties of this compound, specifically its oxidation and reduction potentials. No specific CV data for this compound has been published. However, studies on related benzamides and aromatic compounds provide a basis for predicting its behavior.

The electrochemical oxidation of N,N-dimethylbenzamides typically involves the N-demethylation process at the anode. acs.org The oxidation potential would be influenced by the substituents on the aromatic ring. The fluorine atom, being electron-withdrawing, would generally make the compound more difficult to oxidize (shifting the oxidation potential to more positive values) compared to an unsubstituted analog. Conversely, the electron-donating methyl group would have an opposing, albeit weaker, effect.

Synthetic Transformations and Derivatization of the 3 Fluoro N,2 Dimethylbenzamide Scaffold

Derivatization Strategies for Enhanced Analytical Performance

The chemical structure of 3-fluoro-N,2-dimethylbenzamide, characterized by a tertiary amide and a fluorinated aromatic ring, presents a stable molecule that may not always be amenable to direct analysis, especially at trace levels in complex matrices. Derivatization, the process of chemically modifying a compound to alter its physicochemical properties, is a crucial strategy to enhance its analytical performance. This can lead to improved chromatographic separation, increased detection sensitivity, and better mass spectrometric fragmentation. While specific derivatization studies on this compound are not extensively documented in publicly available research, several strategies can be inferred based on the functional groups present in the molecule and established analytical chemistry principles.

The primary goals for the derivatization of this compound would be to:

Increase its volatility for gas chromatography (GC).

Introduce a chromophore or fluorophore for enhanced UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC).

Improve its ionization efficiency for mass spectrometry (MS).

A key approach to derivatizing this compound would involve the hydrolysis of the amide bond to yield 3-fluorobenzoic acid and N,2-dimethylamine. These resulting products, a carboxylic acid and a secondary amine, are readily derivatized using a wide array of well-established reagents.

Hydrolysis of the Amide Bond

Acidic or basic hydrolysis can be employed to cleave the amide bond of this compound, yielding its constituent carboxylic acid and amine.

Acid Hydrolysis: Typically carried out using strong acids like hydrochloric acid or sulfuric acid under reflux.

Base Hydrolysis: Often performed with strong bases such as sodium hydroxide or potassium hydroxide, also under heated conditions.

The resulting hydrolysate containing 3-fluorobenzoic acid and N,2-dimethylamine can then be subjected to various derivatization reactions.

Derivatization of the Hydrolysis Products

For Gas Chromatography (GC) Analysis:

To enhance volatility for GC analysis, the polar functional groups of the hydrolysis products can be converted to less polar, more volatile derivatives.

Esterification of 3-Fluorobenzoic Acid: The carboxylic acid can be converted to a volatile ester. Common derivatizing agents include:

Alkylating agents: Such as diazomethane or alkyl halides (e.g., methyl iodide) to form methyl esters.

Silylating agents: Like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl esters.

Acylation of N,2-Dimethylamine: The secondary amine can be derivatized to form a less polar and more volatile amide.

Perfluoroacylating agents: Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are highly effective. The resulting perfluoroacyl amides are not only volatile but also exhibit excellent response on an electron capture detector (ECD).

The following table summarizes potential GC derivatization strategies for the hydrolysis products of this compound.

| Hydrolysis Product | Derivatization Reagent | Derivative Formed | Analytical Advantage |

| 3-Fluorobenzoic Acid | BSTFA | Trimethylsilyl ester | Increased volatility, improved peak shape |

| 3-Fluorobenzoic Acid | Diazomethane | Methyl ester | Increased volatility |

| N,2-Dimethylamine | TFAA | Trifluoroacetamide | Increased volatility, enhanced ECD response |

| N,2-Dimethylamine | PFPA | Pentafluoropropionamide | Increased volatility, enhanced ECD response |

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC, derivatization is primarily aimed at introducing a functionality that enhances detection by UV-Vis or fluorescence detectors.

Derivatization of 3-Fluorobenzoic Acid:

UV-active labels: Reagents like p-bromophenacyl bromide or p-nitrobenzyl bromide can be used to form esters with strong UV absorbance.

Fluorescent labels: Introduction of a fluorophore through reaction with reagents such as 4-bromomethyl-7-methoxycoumarin can significantly improve detection limits.

Derivatization of N,2-Dimethylamine:

Dansyl chloride (DNS-Cl): Reacts with secondary amines to produce highly fluorescent sulfonamide derivatives.

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms fluorescent carbamate derivatives with secondary amines.

o-Phthalaldehyde (OPA): While primarily used for primary amines, it can react with secondary amines in the presence of a thiol to form detectable derivatives, though with generally lower sensitivity.

The table below outlines potential HPLC derivatization strategies for the hydrolysis products.

| Hydrolysis Product | Derivatization Reagent | Derivative Formed | Detection Method | Analytical Advantage |

| 3-Fluorobenzoic Acid | p-Bromophenacyl bromide | p-Bromophenacyl ester | HPLC-UV | Enhanced UV detection |

| 3-Fluorobenzoic Acid | 4-Bromomethyl-7-methoxycoumarin | Coumarin ester | HPLC-Fluorescence | High sensitivity fluorescence detection |

| N,2-Dimethylamine | Dansyl chloride | Dansyl sulfonamide | HPLC-Fluorescence | High sensitivity fluorescence detection |

| N,2-Dimethylamine | FMOC-Cl | FMOC-carbamate | HPLC-Fluorescence | High sensitivity fluorescence detection |

By employing these derivatization strategies, the analytical challenges associated with the direct measurement of this compound can be effectively overcome, enabling sensitive and reliable quantification in various analytical applications.

Green Chemistry Principles in the Synthesis of 3 Fluoro N,2 Dimethylbenzamide

Atom Economy and Step Economy in Reaction Design

The principles of atom and step economy are fundamental to designing sustainable synthetic routes. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. researchgate.net Step economy focuses on reducing the number of synthetic steps, which in turn minimizes resource consumption and waste generation.

A more atom- and step-economical approach would be the direct catalytic amidation of 3-fluorobenzoic acid with N,N-dimethylamine. This one-pot synthesis would ideally form the desired amide bond in a single step, with water as the only byproduct, thus achieving a high atom economy.

Table 1: Comparison of Hypothetical Synthetic Routes for 3-fluoro-N,2-dimethylbenzamide based on Atom and Step Economy

| Synthetic Route | Number of Steps | Key Reagents | Theoretical Atom Economy (%) |

| Route A: Multi-step Synthesis | 3 | Thionyl chloride, Methylamine (B109427), Methylating agent | < 50% |

| Route B: Direct Amidation | 1 | N,N-dimethylamine, Catalyst | > 90% |

Note: The atom economy values are theoretical estimations and can vary based on the specific reagents and reaction conditions used.

Implementation of Sustainable Solvent Systems (e.g., Fluorinated Solvents, Water)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Green chemistry encourages the use of sustainable alternatives such as water, supercritical fluids, ionic liquids, and, interestingly, fluorinated solvents themselves.

While seemingly counterintuitive, the use of highly fluorinated solvents can be advantageous in certain contexts due to their unique physical properties, such as immiscibility with many organic and aqueous phases, which can simplify product separation and catalyst recycling. However, their high global warming potential and persistence are significant drawbacks that need careful consideration.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of many organic compounds in water is limited, advancements in catalytic systems and the use of surfactants or co-solvents can facilitate reactions in aqueous media. The synthesis of N-alkylbenzamides in water, catalyzed by iron(III) sulfate, has been demonstrated as a green and mild synthetic route. rsc.org

Table 2: Evaluation of Different Solvent Systems for Amide Synthesis

| Solvent System | Advantages | Disadvantages |

| Traditional Organic Solvents (e.g., Toluene, Dichloromethane) | Good solubility for many reactants. | Volatility, toxicity, environmental pollution. |

| Fluorinated Solvents | Can facilitate product separation and catalyst recycling. | High global warming potential, persistence, cost. |

| Water | Non-toxic, non-flammable, abundant, inexpensive. | Poor solubility for many organic reactants. |

Development of Catalytic and Reusable Reaction Systems

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. The development of reusable catalysts is particularly important for minimizing waste and reducing the cost of chemical processes.

In the context of this compound synthesis, palladium-catalyzed N-alkylation reactions are of significant interest. chemrxiv.orgresearchgate.net These reactions can proceed under mild conditions with high selectivity. To enhance the sustainability of these processes, research has focused on the development of heterogeneous palladium catalysts supported on materials like charcoal (Pd/C) or metal oxides. chemrxiv.orgorganic-chemistry.org These supported catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity, thereby reducing metal contamination in the final product and minimizing waste. chemrxiv.orgorganic-chemistry.org

Furthermore, direct catalytic amidation methods are being explored to bypass the need for pre-activated carboxylic acid derivatives, which generate stoichiometric byproducts. catalyticamidation.infomdpi.com Catalysts based on boron catalyticamidation.info or titanium researchgate.net have shown promise in facilitating the direct reaction between carboxylic acids and amines.

Table 3: Comparison of Catalytic Systems for Amide Bond Formation

| Catalyst Type | Advantages | Disadvantages | Reusability |

| Stoichiometric Coupling Reagents | Broad applicability. | Poor atom economy, generation of stoichiometric waste. | No |

| Homogeneous Catalysts (e.g., Palladium complexes) | High activity and selectivity. | Difficult to separate from the product, potential for metal contamination. | Challenging |

| Heterogeneous Catalysts (e.g., Pd/C) | Easy to separate and reuse, reduced metal contamination. | May exhibit lower activity compared to homogeneous counterparts. | High |

Waste Minimization and By-Product Management Strategies

A holistic approach to green chemistry extends beyond the reaction vessel to encompass the entire lifecycle of a chemical process, including waste minimization and by-product management. The ideal scenario is to design processes that generate minimal waste in the first place, a principle known as "prevention."

In the synthesis of fluorinated aromatic compounds, waste streams can include spent solvents, residual catalysts, and by-products from side reactions. Effective waste management strategies involve the recycling of solvents and the recovery and reuse of catalysts, as discussed previously.

For unavoidable by-products, valorization strategies can be employed to convert them into valuable products. For instance, in the production of fluorinated compounds, fluoride-containing waste streams are generated. These can potentially be treated to recover fluoride (B91410) for use in other industrial processes. nih.gov Furthermore, the application of life cycle assessment (LCA) can provide a comprehensive evaluation of the environmental impact of a synthetic route, from raw material extraction to final product disposal, enabling the identification of hotspots for improvement. researchgate.net

Adopting continuous flow chemistry offers another avenue for waste reduction. Multi-step continuous-flow synthesis can minimize the handling of hazardous intermediates and reduce solvent consumption and waste generation compared to traditional batch processes. syrris.jp

Future Research Directions

Exploration of Novel and More Efficient Synthetic Pathways

The synthesis of N-substituted benzamides is a well-established field in organic chemistry, yet there remains a continuous drive for methodologies that offer higher yields, greater purity, and improved cost-effectiveness. Traditional methods for synthesizing compounds like 3-fluoro-N,2-dimethylbenzamide typically involve the coupling of a carboxylic acid derivative (such as an acid chloride) with an amine.

Future research should focus on developing novel synthetic routes that bypass the need for harsh reagents or multi-step procedures. One promising area is the exploration of catalytic C-H activation/amination reactions. This approach could potentially allow for the direct coupling of 3-fluorotoluene (B1676563) with a methylamine (B109427) source, offering a more atom-economical and efficient synthesis. Furthermore, investigating flow chemistry processes for the synthesis could lead to improved scalability, safety, and product consistency.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

| Traditional Amide Coupling | Well-understood, reliable | Optimization of coupling agents and reaction conditions for higher yields. |

| C-H Activation/Amination | Higher atom economy, fewer steps | Development of selective and efficient catalysts for direct functionalization. |

| Flow Chemistry | Improved scalability, safety, and control | Design and optimization of continuous flow reactors for the synthesis. |

| Biocatalysis | High selectivity, mild conditions | Identification and engineering of enzymes capable of catalyzing the amide bond formation. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques like NMR and IR provide basic structural information, advanced methods can offer deeper insights.

Future investigations should employ techniques such as solid-state NMR and X-ray crystallography to determine the precise three-dimensional structure and intermolecular interactions in the solid state. nih.govresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), will be invaluable for modeling the molecule's electronic structure, vibrational frequencies, and reaction mechanisms. niscpr.res.in These theoretical calculations can help to predict spectroscopic properties and rationalize experimental observations, providing a comprehensive picture of the molecule's behavior at the atomic level. nih.govresearchgate.net

Rational Design of Derivatives with Tailored Reactivity Profiles

The core structure of this compound serves as an excellent scaffold for the rational design of new derivatives with specific, tailored properties. The presence of the fluorine atom and the N,2-dimethyl substitution pattern influences the molecule's electronic and steric characteristics, which in turn dictate its reactivity.

Future research should focus on systematically modifying the structure to modulate these properties. For instance, the introduction of additional substituents on the aromatic ring could be used to fine-tune the molecule's electronic nature, potentially enhancing its utility as a building block in organic synthesis or as a ligand in catalysis. acs.org Similarly, altering the N-alkyl group could impact the compound's solubility and conformational flexibility. A systematic structure-activity relationship (SAR) study, guided by computational modeling, would be instrumental in designing derivatives with desired reactivity for specific applications.

Development of Sustainable and Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, future research must prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste.

Key areas for investigation include the use of greener solvents (e.g., water, supercritical CO2, or bio-based solvents), the development of recyclable catalysts, and the exploration of energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis. google.com The goal is to create synthetic pathways that are not only efficient and cost-effective but also have a minimal environmental footprint.

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Description | Goal for Future Research |

| Atom Economy | Efficiency of a reaction in converting reactants to the desired product. | Maximize by designing addition reactions and minimizing protecting groups. |

| E-Factor | Mass ratio of waste to desired product. | Minimize by reducing solvent use and by-product formation. |

| Process Mass Intensity (PMI) | Total mass used in a process divided by the mass of the final product. | Reduce through optimized reaction conditions and efficient work-up procedures. |

| Solvent Selection | Choice of solvent based on its environmental impact. | Prioritize the use of green and recyclable solvents. |

Expanding Applications in Advanced Chemical Technologies and Functional Materials

The unique combination of a fluorinated aromatic ring and an amide functionality in this compound suggests its potential for a wide range of applications in advanced chemical technologies and functional materials. Fluorinated organic compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific biological activities. mdpi.com

Future research should explore the incorporation of this molecule into polymers to create materials with enhanced thermal or optical properties. Its potential as a ligand for metal catalysts in various organic transformations should also be investigated. Furthermore, given the prevalence of benzamide (B126) derivatives in pharmaceuticals, exploring the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents. niscpr.res.in A multidisciplinary approach, combining synthetic chemistry with materials science and chemical biology, will be essential to unlock the full potential of this versatile compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-fluoro-N,2-dimethylbenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic acyl substitution between a fluorinated benzoic acid derivative (e.g., 5-fluoro-2-methylbenzoic acid) and methylamine. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP).

- Reaction with methylamine in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere.

- Optimization factors: Temperature (0–25°C), stoichiometric ratios (1:1.2 acid/amine), and reaction time (4–12 hrs). Monitoring via TLC or HPLC ensures completion.

Reference: Synthesis protocols for analogous fluoro-benzamides are detailed in HIV-1 integrase inhibitor studies .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-3, methyl group integration).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak at m/z 196.087).

- IR Spectroscopy : Confirmation of amide C=O stretch (~1650–1680 cm) and aromatic C-F vibrations (~1220 cm).

Reference: Structural validation methods for fluorinated benzamides are exemplified in crystallographic reports .

Basic: How can purification challenges (e.g., residual solvents or byproducts) be addressed during synthesis?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals.

- HPLC-Prep : Reverse-phase C18 columns for resolving polar impurities.

Reference: Purification strategies for related benzamides are outlined in medicinal chemistry workflows .

Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Answer:

- Enzyme Kinetics : Use fluorogenic substrates or radiolabeled ligands to measure IC values.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate.

- Control Experiments : Include known inhibitors (positive controls) and solvent-only blanks (negative controls).

Reference: Activity assessment protocols for HIV-1 integrase inhibitors provide methodological parallels .

Advanced: What computational approaches are used to predict the molecular interactions of this compound with target proteins?

Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model ligand-receptor binding modes.

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100+ ns.

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and electrostatic potential.

Reference: Computational workflows for benzamide derivatives are validated in drug design studies .

Advanced: How can discrepancies in reported crystallographic data for fluorinated benzamides be resolved?

Answer:

- Data Validation : Cross-check unit cell parameters (e.g., a, b, c angles) against Cambridge Structural Database entries.

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., F⋯H contacts) contributing to packing variations.

- Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects.

Reference: Crystallographic discrepancies in fluoro-benzamides are addressed in structural systematic studies .

Advanced: What strategies are employed to study the metabolic stability of this compound in vitro?

Answer:

- Liver Microsome Assays : Incubate with NADPH-supplemented human/rat microsomes at 37°C.

- LC-MS/MS Analysis : Quantify parent compound depletion and metabolite formation over 0–60 minutes.

- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

Reference: Metabolic stability protocols align with agrochemical and medicinal chemistry frameworks .

Advanced: How does fluorine substitution at the 3-position influence the electronic properties of the benzamide scaffold?

Answer:

- Hammett Constants : Fluorine’s σ value (−0.07) reduces electron density at the aromatic ring, altering reactivity.

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects.

- NMR Chemical Shifts : Compare F NMR shifts with non-fluorinated analogs to quantify electronic perturbations.

Reference: Electronic effects of fluorine are detailed in quantum chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.